molecular formula C8H15BrO3 B12649313 5-Hydroxypentyl 3-bromopropionate CAS No. 93942-35-9

5-Hydroxypentyl 3-bromopropionate

Cat. No.: B12649313
CAS No.: 93942-35-9
M. Wt: 239.11 g/mol
InChI Key: MLCADUOZDASYJQ-UHFFFAOYSA-N
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Description

5-Hydroxypentyl 3-bromopropionate is an organobromine compound featuring a hydroxypentyl ester group linked to 3-bromopropionic acid. Its structure combines a polar hydroxyl group with a reactive bromine atom, making it a versatile intermediate in organic synthesis and materials science. The hydroxypentyl chain enhances solubility in polar solvents, while the bromine atom facilitates nucleophilic substitution reactions, enabling applications in polymer crosslinking, pharmaceutical intermediates, and analytical chemistry .

Properties

CAS No.

93942-35-9

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

5-hydroxypentyl 3-bromopropanoate

InChI

InChI=1S/C8H15BrO3/c9-5-4-8(11)12-7-3-1-2-6-10/h10H,1-7H2

InChI Key

MLCADUOZDASYJQ-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOC(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 3-bromopropionate typically involves the esterification of 5-hydroxypentanol with 3-bromopropionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of 5-Hydroxypentyl 3-bromopropionate can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 3-bromopropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution). These reactions typically occur under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Substitution: Products include 5-hydroxypentyl alcohols, amines, or thiols.

    Oxidation: Products include 5-oxopentyl 3-bromopropionate or 5-carboxypentyl 3-bromopropionate.

    Reduction: Products include 5-hydroxypentyl alcohols.

Scientific Research Applications

5-Hydroxypentyl 3-bromopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 3-bromopropionate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Bromopropionate

  • Structural Differences : Ethyl 3-bromopropionate replaces the hydroxypentyl group with a shorter ethyl ester chain.
  • Reactivity : The ethyl ester’s lower steric hindrance and reduced polarity make it more reactive in esterification and alkylation reactions compared to 5-hydroxypentyl 3-bromopropionate.
  • Applications: Widely used in synthesizing polypropyleneimine (PPI) dendrimers and as a precursor for organometallic catalysts .
Property 5-Hydroxypentyl 3-Bromopropionate Ethyl 3-Bromopropionate
Molecular Weight ~267.1 g/mol (estimated) 197.03 g/mol
Polarity High (due to -OH group) Moderate
Reactivity Moderate (steric hindrance) High

JWH-018 N-(5-Hydroxypentyl) Metabolite

  • Structural Differences : This metabolite features a hydroxypentyl chain attached to an indole core, unlike the bromopropionate ester in the target compound.
  • Analytical Behavior : The hydroxypentyl group increases hydrophilicity, improving detection in urine via LC-MS/MS. However, its metabolic stability is lower than bromopropionate derivatives due to enzymatic oxidation .
  • Applications: Used as a biomarker in forensic toxicology for synthetic cannabinoid detection .
Property 5-Hydroxypentyl 3-Bromopropionate JWH-018 N-(5-Hydroxypentyl)
Detection Method GC-MS (bromine signature) LC-MS/MS (metabolite-specific)
Stability High (resists enzymatic cleavage) Moderate

N-(5-Hydroxypentyl)trifluoroacetamide

  • Structural Differences : Contains a trifluoroacetamide group instead of bromopropionate.
  • Reactivity : The trifluoroacetamide moiety enhances electrophilicity, enabling rapid crosslinking via nucleophilic attack. In contrast, the bromine in 5-hydroxypentyl 3-bromopropionate favors SN2 reactions.
  • Applications : Preferred in polymer chemistry for creating thermally stable networks .
Property 5-Hydroxypentyl 3-Bromopropionate N-(5-Hydroxypentyl)trifluoroacetamide
Crosslinking Speed Moderate Rapid
Thermal Stability Up to 150°C (estimated) Up to 200°C

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

  • Structural Differences : A coumarin derivative with dual hydroxyl groups, contrasting with the bromine and ester in 5-hydroxypentyl 3-bromopropionate.
  • Bioactivity : The chromen-4-one core enables interactions with enzymes like cytochrome P450, whereas bromopropionate derivatives lack inherent bioactivity.
  • Applications : Studied for enzymatic inhibition and natural product synthesis .
Property 5-Hydroxypentyl 3-Bromopropionate 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Bioactivity Low High (enzyme inhibition)
Solubility Miscible in polar aprotic solvents Limited in nonpolar solvents

Key Research Findings

  • Synthetic Utility: 5-Hydroxypentyl 3-bromopropionate’s bromine atom enables efficient substitution reactions, outperforming non-halogenated analogs like ethyl 3-hydroxypropionate in Suzuki-Miyaura couplings .
  • Analytical Challenges : Unlike JWH metabolites, its bromine signature allows unambiguous identification via GC-MS, avoiding false positives common in urine toxicology screens .
  • Material Science : While less thermally stable than trifluoroacetamide crosslinkers, it offers cost advantages in large-scale polymer production .

Biological Activity

5-Hydroxypentyl 3-bromopropionate is a compound that has garnered interest due to its potential biological activities. While specific research on this compound is limited, its structural analogs and related compounds have been studied extensively, providing insights into its possible biological effects. This article compiles existing knowledge regarding the biological activity of 5-Hydroxypentyl 3-bromopropionate, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

5-Hydroxypentyl 3-bromopropionate is characterized by its ester functional group and bromine atom, which may influence its reactivity and biological interactions. The molecular formula is C₇H₁₃BrO₂, and it can be synthesized through various methods involving bromopropionic acid and pentanol derivatives.

Biological Activity Overview

Research indicates that compounds similar to 5-Hydroxypentyl 3-bromopropionate often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound can be inferred from studies on related brominated esters and their metabolites.

Antimicrobial Activity

Some brominated compounds have shown promising antimicrobial properties. For instance, studies on similar brominated esters indicate that they can inhibit the growth of various bacterial strains. This activity is often attributed to the ability of bromine to disrupt cellular membranes or interfere with metabolic processes.

Anticancer Potential

The potential anticancer activity of brominated compounds has been documented in several studies. For example, metabolites of 1-bromopropane have been associated with genotoxic effects, which could contribute to cancer development in animal models . Although direct studies on 5-Hydroxypentyl 3-bromopropionate are lacking, its structural similarities suggest it may share these properties.

Case Studies and Research Findings

  • Genotoxicity Studies : Research on the genotoxic effects of related brominated compounds has demonstrated their ability to induce DNA damage in cultured cells. For instance, exposure to 1-bromopropane has resulted in mutations in mammalian cells both with and without metabolic activation . This raises concerns about the safety profile of such compounds.
  • Oxidative Stress : Brominated esters have been shown to induce oxidative stress in various biological systems. A study highlighted that exposure to certain brominated compounds leads to glutathione depletion and increased levels of reactive oxygen species (ROS), which can contribute to cellular damage and inflammation .
  • Immunomodulatory Effects : Some studies suggest that brominated esters may modulate immune responses. For instance, exposure to 1-bromopropane has been linked to immunosuppression in rodent models, indicating that similar compounds could affect immune function .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-BromopropaneGenotoxicity, carcinogenicity
Brominated EstersAntimicrobialInferred from structural analogs
Alkyl BromidesOxidative stress induction

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